SN2 Reactivity: 1-Chlorobutane vs. 2-Chlorobutane vs. t-Butyl Chloride
Under SN2 conditions (NaI in acetone), 1-chlorobutane exhibits a distinct reactivity profile compared to its structural isomers. In a head-to-head experimental comparison, 1-chlorobutane required heating for 13 minutes to yield a precipitate, whereas 2-chlorobutane showed no reaction under the same conditions, and t-butyl chloride did not react via SN2 at all [1]. This demonstrates that for SN2-mediated transformations, 1-chlorobutane is the only viable substrate among these three chlorobutane isomers due to its primary, unhindered nature.
| Evidence Dimension | Time to precipitate formation under SN2 conditions |
|---|---|
| Target Compound Data | 13 minutes (with heating) [1] |
| Comparator Or Baseline | 2-Chlorobutane: No reaction; t-Butyl chloride: No SN2 reaction [1] |
| Quantified Difference | 13 minutes (Target) vs. No reaction (Comparators) |
| Conditions | NaI in acetone (SN2-favoring conditions); heating applied [1] |
Why This Matters
This quantifies the stark difference in SN2 reactivity, confirming that 1-chlorobutane is the only practical choice among these isomers for reactions requiring a primary, unhindered alkyl chloride electrophile.
- [1] Chegg. (2015). Explain any trends you see in the relative reactivities of 1-chlorobutane, 2-chlorobutane, and t-butyl chloride. View Source
